molecular formula C10H13Cl2N B1486531 3-(4-Chlorophenyl)pyrrolidine hydrochloride CAS No. 1095545-18-8

3-(4-Chlorophenyl)pyrrolidine hydrochloride

Cat. No. B1486531
M. Wt: 218.12 g/mol
InChI Key: MEAVTYCYERGNQH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)pyrrolidine hydrochloride is a chemical compound with a five-membered pyrrolidine ring . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is of interest to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenyl)pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .


Physical And Chemical Properties Analysis

The physical form of 3-(4-Chlorophenyl)pyrrolidine hydrochloride is a solid . Its molecular weight is 218.13 g/mol . The InChI code is 1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m0./s1 .

Scientific Research Applications

  • Pyrrolidine in Drug Discovery

    • Field : Medicinal Chemistry
    • Application : Pyrrolidine is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
    • Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Pyrrolidine Core Skeletons in Pharmacology

    • Field : Pharmacology
    • Application : Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy .
    • Methods : This review consolidates findings from various investigations encompassing a wide range of important activities exhibited by pyrrolidine derivatives .
    • Results : Some pyrrolidine derivatives are known to have antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
  • Pyrrolidine in COX Inhibition

    • Field : Biochemistry
    • Application : Pyrrolidine derivatives have been studied for their inhibitory effects on cyclooxygenase (COX), an enzyme involved in inflammation and pain .
    • Methods : The study involved the synthesis of various pyrrolidine derivatives and testing their COX inhibitory activity . The most potent was the compound 106, characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety .
    • Results : Compound 106 had an IC50 value of 1 µM and was selective for COX-2 (SI = 7), compared with other compounds which were non-selective .
  • Pyrrolidine in Antiparasitic Therapy

    • Field : Parasitology
    • Application : Pyrrolidine derivatives have been investigated for their antiparasitic activity .
    • Methods : The study involved the synthesis of various pyrrolidine derivatives and testing their activity against parasite motility .
    • Results : Compounds 25a (2-CH3) and 25b (3-OCH3) were promising candidates against xL3 motility (IC50 = 0.78 µM for each), whereas compound 25c (4-I) was an efficient inhibitor of L4 development (IC50 = 3.2 µM) . These compounds exhibited good selectivity against mammalian epithelial cells .
  • Pyrrolidine in Organic Synthesis

    • Field : Organic Chemistry
    • Application : Pyrrolidine is used as a building block in the synthesis of many complex organic molecules . It’s a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
    • Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Pyrrolidine in Material Science

    • Field : Material Science
    • Application : Pyrrolidine derivatives have been investigated for their potential use in material science . They play key roles in the development of new materials .
    • Methods : This review consolidates findings from various investigations encompassing a wide range of important activities exhibited by pyrrolidine derivatives .
    • Results : Some pyrrolidine derivatives are known to have unique properties that make them suitable for use in the development of new materials .

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P305 + P351 + P338, advising to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

Pyrrolidine compounds, including 3-(4-Chlorophenyl)pyrrolidine hydrochloride, hold promise in pharmacotherapy . They can be used as leads for drug discovery and development . The design of new pyrrolidine compounds with different biological profiles is an area of ongoing research .

properties

IUPAC Name

3-(4-chlorophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAVTYCYERGNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)pyrrolidine hydrochloride

CAS RN

1095545-18-8
Record name 3-(4-chlorophenyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
吉藤茂行, 要衛 - Chemical and Pharmaceutical Bulletin, 1995 - jlc.jst.go.jp
(R)- and (S)-Baclofen and (R)- and (S)-PCPGABA [4-amino-2-(4-chlorophenyl)butyric acid] were stereospecifically synthesized via (R)- and (S)-3-(4-chlorophenyl)pyrrolidines, starting …
Number of citations: 4 jlc.jst.go.jp
TD Apsunde - 2014 - scholarworks.uno.edu
The focus of these studies was directed towards the synthesis of novel N-heterocyclic compounds and pharmacological evaluation of these compounds for activity at monoamine …
Number of citations: 5 scholarworks.uno.edu

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